

Synthesis of O,O-diethyl phosphorochloridothioate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl chlorothiophosphate

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O,O-diethyl phosphorochloridothioate is a crucial intermediate in the synthesis of various organophosphate pesticides, including the widely known parathion.^[1] This guide provides a comprehensive overview of its synthesis, focusing on prevalent industrial methods, detailed experimental protocols, and relevant chemical data.

Overview of Synthetic Routes

The primary industrial synthesis of O,O-diethyl phosphorochloridothioate is a two-step process.^[1] This method involves the initial reaction of phosphorus pentasulfide (P_2S_5) with ethanol to produce O,O-diethyl dithiophosphoric acid. The subsequent step is the chlorination of this intermediate to yield the final product.^[1] Variations in this core process exist, primarily in the catalysts used and the purification methods employed to enhance yield and purity.^[2]

An alternative approach involves the reaction of trialkyl phosphite with phosphorus trichloride, followed by a reaction with a byproduct of phosphorus pentasulfide and alkanol chlorination.^[3] This method is reported to have a high total yield and avoids the production of sulfur residues.^[3]

Experimental Protocols

The following protocols are based on documented industrial and laboratory-scale synthesis methods.

Two-Step Synthesis from Phosphorus Pentasulfide and Ethanol

This is the most common method for producing O,O-diethyl phosphorochloridothioate.[1][4]

Step 1: Synthesis of O,O-diethyl dithiophosphoric acid

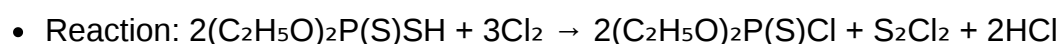
In this initial step, phosphorus pentasulfide is reacted with absolute ethyl alcohol.[2]



A detailed experimental procedure is outlined in Chinese patent CN102584892A.[2] In this process, 400-700 parts of phosphorus pentasulfide are added to a solution of 300-600 parts of O,O-diethyl phosphorothioate, with 600-900 parts of pyridine acting as a catalyst.[2] Subsequently, 300-600 parts of absolute ethyl alcohol are dripped into the mixture under a slight negative pressure at a temperature of 60-80 °C.[2] The reaction is held at this temperature for 30 minutes after the addition of ethanol is complete.[2] The hydrogen sulfide (H₂S) gas produced is absorbed by a sodium hydroxide solution.[2]

Step 2: Chlorination of O,O-diethyl dithiophosphoric acid

The O,O-diethyl dithiophosphoric acid is then chlorinated to form the final product.



According to the same patent, 900-1100 parts of the O,O-diethyl phosphorothioate from the previous step are placed in a reaction kettle.[2] Between 300-600 parts of chlorine are introduced at a temperature of 30-60 °C, and the mixture is held for 1 hour.[2] The temperature is then raised to 60 °C, and 1-10 parts of a catalyst are added.[2] Suitable catalysts include phosphorus trichloride, triethyl-phosphite, C₁-C₁₀ fatty alcohols, or thionyl chloride.[2] The temperature is further increased to 90 °C, and an additional 40-70 parts of chlorine are slowly introduced.[2] The reaction is maintained at 90-110 °C for 2 hours.[2]

Purification:

The crude product can be purified by distillation.[1] One method involves distillation at a reduced pressure of 15 mmHg with an overhead temperature of 85°C and a bottoms

temperature of 128°C, which can yield a product with no detectable sulfur.[1] Another described distillation is performed at 20 mmHg with a pot temperature of 96-120°C and a head temperature of 91-102°C.[1] A film evaporator can also be used for distillation to achieve a high-purity product of over 99%.[2]

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reactant Quantities for Two-Step Synthesis

Step	Reactant	Quantity (parts by weight)	Reference
1	Phosphorus Pentasulfide	400 - 700	[2]
1	O,O-diethyl phosphorothioate	300 - 600	[2]
1	Pyridine (catalyst)	600 - 900	[2]
1	Absolute Ethyl Alcohol	300 - 600	[2]
2	O,O-diethyl phosphorothioate	900 - 1100	[2]
2	Chlorine (initial)	300 - 600	[2]
2	Catalyst (e.g., PCl_3)	1 - 10	[2]
2	Chlorine (additional)	40 - 70	[2]

Table 2: Reaction Conditions

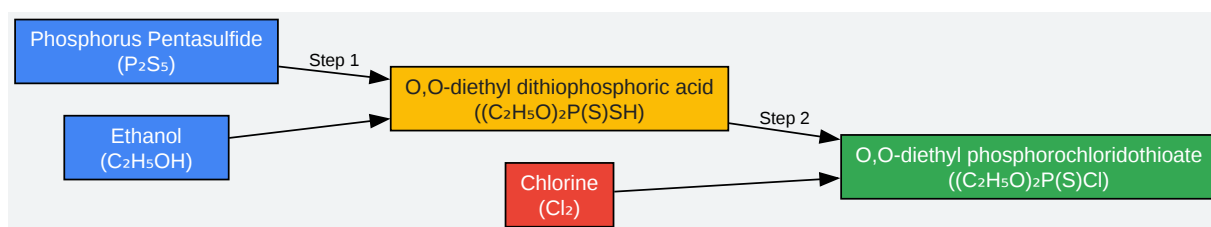
Step	Parameter	Value	Reference
1	Temperature	60 - 80 °C	[2]
1	Insulation Time	30 min	[2]
2	Initial Chlorination Temp.	30 - 60 °C	[2]
2	Initial Insulation Time	1 hour	[2]
2	Catalyzed Chlorination Temp.	90 - 110 °C	[2]
2	Final Insulation Time	2 hours	[2]

Table 3: Product Yield and Purity

Method	Yield	Purity	Reference
Distillation at 15 mmHg	~95% recovery	No detectable sulfur	[1]
Distillation at 20 mmHg	73.2%	Not specified	[1]
Film Evaporator Distillation	Not specified	> 99%	[2]
Trialkyl phosphite method	94% total recovery	99.1%	[3]

Visualizations

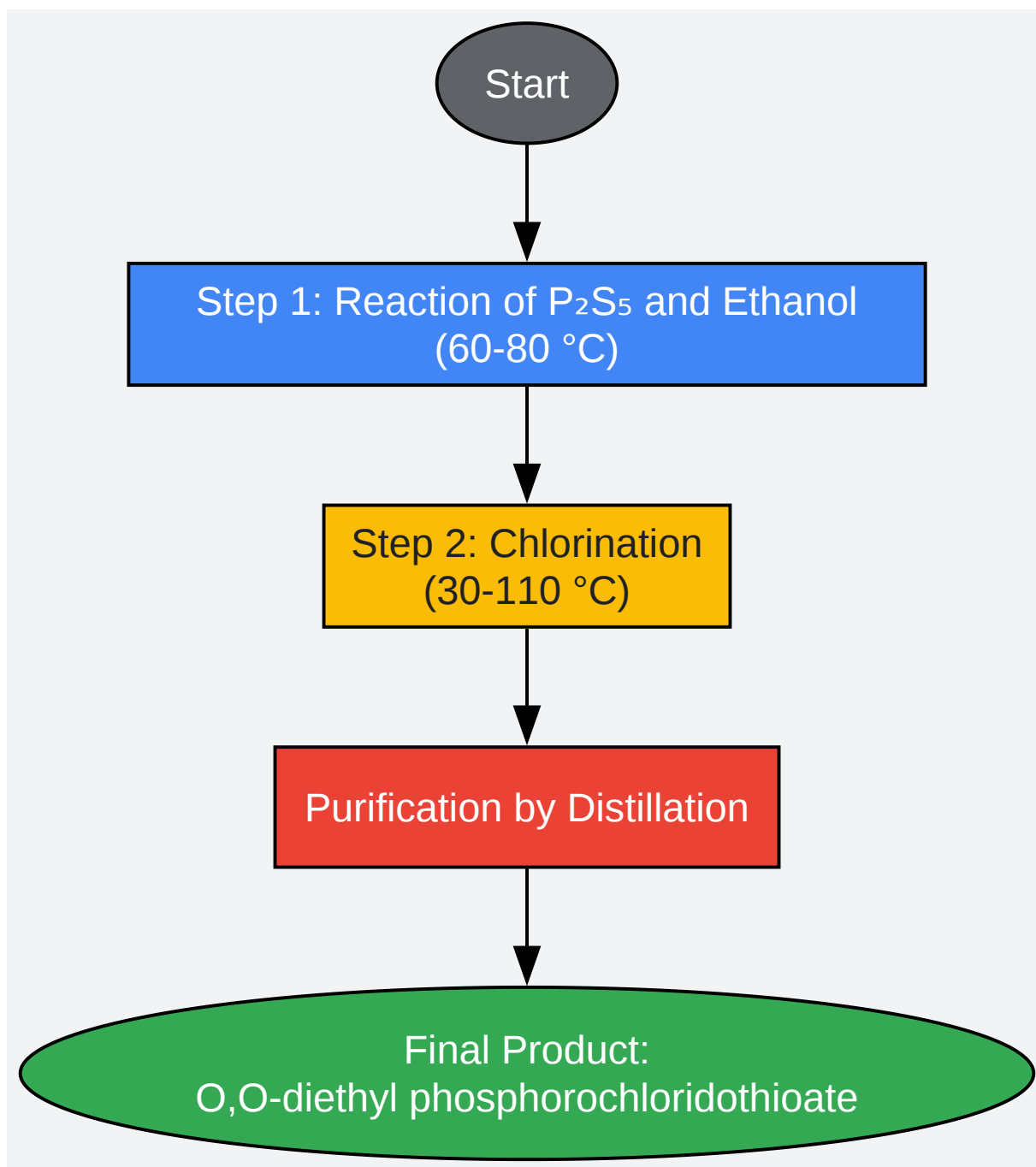
Two-Step Synthesis Pathway



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Caption: Reaction pathway for the two-step synthesis.

Experimental Workflow



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Caption: General experimental workflow for the synthesis.

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